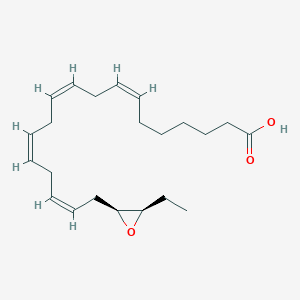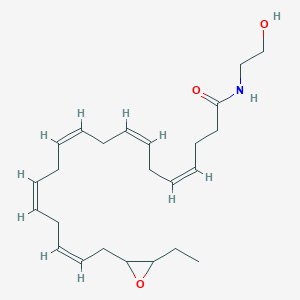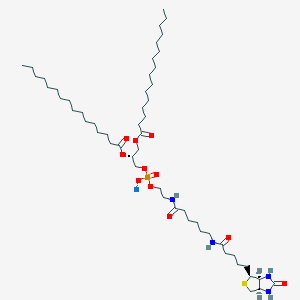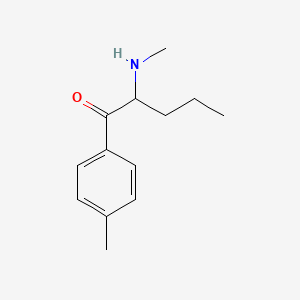![molecular formula C66H125NO5 B3026337 30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid CAS No. 97040-38-5](/img/structure/B3026337.png)
30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex due to its large size. It contains a hydroxymethyl group, which consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol . The compound also contains a long hydrocarbon chain and a carboxylic acid group.Applications De Recherche Scientifique
Role in Inflammation and Metabolic Syndrome
Research on linoleic acid (LA) derivatives, such as hydroxyoctadecadienoic acids, suggests these compounds play crucial roles in regulating inflammation associated with metabolic syndrome and cancer. The oxidative derivatives of LA, generated through enzymatic and reactive oxygen species (ROS)-mediated pathways, significantly impact cellular processes relevant to inflammation, atherogenesis, and cancer development. These findings highlight the importance of understanding lipid oxidation products' roles in disease mechanisms, potentially guiding therapeutic strategies targeting these pathways (Vangaveti, Jansen, Kennedy, & Malabu, 2016).
Impact on Drug Metabolism and Pharmacologic Activity
The metabolic hydroxylation and carboxylation of alkyl moieties in drug molecules, including processes involving lipid-like structures, significantly influence their pharmacologic activity. Understanding these metabolic transformations is crucial for predicting the pharmacological activity of new drug candidates and designing more effective therapeutic agents. This research underscores the importance of considering metabolic modifications when evaluating drug efficacy and safety (El-Haj & Ahmed, 2020).
Therapeutic Potential of Related Compounds
Glycyrrhetinic acids, which share structural similarities with complex lipid derivatives, exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The therapeutic potential of these compounds underscores the importance of exploring similar lipid-derived molecules for drug discovery and development. Semisynthetic derivatives of glycyrrhetinic acids, for instance, have demonstrated enhanced cytotoxic effects, highlighting the potential for chemical modifications to improve medicinal properties (Hussain et al., 2018).
Mécanisme D'action
Target of Action
The compound, also known as EOS (d18:1/30:0/18:2), is a product in the category of Ceramides . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play essential roles in structuring and signaling in cell membranes.
Mode of Action
Ceramides, in general, are known to participate in various cellular signaling pathways, including those governing cell cycle progression, cell differentiation, and apoptosis .
Biochemical Pathways
Ceramides are involved in several biochemical pathways. They can be produced by the breakdown of sphingomyelin, a component of cell membranes. Once formed, ceramides can influence the function of other molecules in the membrane and can also act as a second messenger in signal transduction pathways .
Pharmacokinetics
Like other lipids, it is likely to be absorbed in the intestines, distributed in the body bound to proteins, metabolized in the liver, and excreted in the feces and urine .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cell type and the signaling pathways involved. In general, ceramides can affect cell behavior by altering membrane properties or by acting as second messengers in intracellular signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other lipids, the pH and composition of the surrounding medium, and the presence of specific enzymes or transport proteins .
Propriétés
IUPAC Name |
[30-[[(E)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-30-oxotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H125NO5/c1-3-5-7-9-11-13-15-17-31-36-40-44-48-52-56-60-66(71)72-61-57-53-49-45-41-37-33-30-28-26-24-22-20-18-19-21-23-25-27-29-32-35-39-43-47-51-55-59-65(70)67-63(62-68)64(69)58-54-50-46-42-38-34-16-14-12-10-8-6-4-2/h11,13,17,31,54,58,63-64,68-69H,3-10,12,14-16,18-30,32-53,55-57,59-62H2,1-2H3,(H,67,70)/b13-11-,31-17-,58-54+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKGLEVYDCRGBX-UUHZUQCYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H125NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1012.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)







![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)


![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)
![2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione](/img/structure/B3026276.png)

